molecular formula C17H13N3O2 B7592421 2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione

2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione

Cat. No. B7592421
M. Wt: 291.30 g/mol
InChI Key: LCSOPAAZCDQCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MIP, and it has been synthesized using various methods. The purpose of

Mechanism of Action

MIP exerts its effects by binding to DNA and inhibiting the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. MIP also inhibits the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. By inhibiting these enzymes, MIP induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
MIP has been shown to have both biochemical and physiological effects. Biochemically, MIP inhibits the activity of topoisomerase II and cyclin-dependent kinases, which leads to DNA damage, apoptosis, and cell cycle arrest. Physiologically, MIP has been shown to inhibit the growth of cancer cells, protect neurons from oxidative stress and inflammation, and have antiviral activity against the influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

The advantages of using MIP in lab experiments include its potential applications in various fields of medicine, its ability to inhibit the growth of cancer cells, protect neurons from oxidative stress and inflammation, and have antiviral activity against the influenza virus and herpes simplex virus. The limitations of using MIP in lab experiments include its potential toxicity, limited solubility, and cost-effectiveness.

Future Directions

There are several future directions for the study of MIP. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to increase yield, purity, and cost-effectiveness. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of MIP in vivo. Finally, the development of MIP analogs may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion:
In conclusion, MIP is a chemical compound that has potential applications in various fields of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of MIP in the treatment of various diseases.

Synthesis Methods

MIP can be synthesized using various methods, such as the Pictet-Spengler reaction, the Suzuki coupling reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imidazole ring. The Suzuki coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.

Scientific Research Applications

MIP has been studied for its potential applications in various fields of medicine, such as cancer therapy, neuroprotection, and antiviral activity. MIP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MIP has also been shown to protect neurons from oxidative stress and inflammation, which is beneficial in the treatment of neurodegenerative diseases. Additionally, MIP has been shown to have antiviral activity against the influenza virus and herpes simplex virus.

properties

IUPAC Name

2-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11-14(19-9-5-4-8-15(19)18-11)10-20-16(21)12-6-2-3-7-13(12)17(20)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSOPAAZCDQCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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